molecular formula C86H97Cl3N10O26 B1663774 Oritavancin CAS No. 171099-57-3

Oritavancin

Cat. No.: B1663774
CAS No.: 171099-57-3
M. Wt: 1793.1 g/mol
InChI Key: VHFGEBVPHAGQPI-LXKZPTCJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oritavancin is a second-generation lipoglycopeptide antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) caused by Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . It is distinguished by its prolonged half-life (~393 hours), which allows for single-dose intravenous administration (1200 mg), reducing the need for prolonged hospitalization or outpatient visits . This compound exhibits bactericidal activity by inhibiting cell wall synthesis through binding to the D-Ala-D-Ala terminus of peptidoglycan precursors and disrupting membrane integrity . Its broad-spectrum activity covers Staphylococcus spp., Streptococcus spp., and Enterococcus spp., including multidrug-resistant strains .

Preparation Methods

Historical Synthesis Approaches and Limitations

Early methods for oritavancin synthesis, as documented in the 1990s, relied on direct reductive amination of the glycopeptide precursor A82846B with 4'-chlorobiphenyl-4-carbaldehyde. This approach, while straightforward, suffered from poor regioselectivity due to the presence of multiple reactive amine sites (N1, N2, and N3) on the A82846B scaffold. For instance, the method reported in J. Antibiot. (1996) achieved a modest yield of 40–50%, with substantial impurities arising from side reactions at the N2 secondary amine. The lack of site-specific modification led to heterogeneous product mixtures, complicating purification and reducing overall efficiency.

Subsequent efforts aimed to address these challenges through catalytic interventions. Patent CN100463917C introduced copper acetate as a catalyst to enhance regioselectivity during the reductive amination step, improving yields to 60–65%. However, residual metal contamination and the need for specialized ligands limited its industrial applicability. A notable advancement in CN106188243A employed palladium-based catalysts (e.g., BrettPhos ligands) to achieve 65% yields, though the high cost of noble metal catalysts rendered this method economically unviable for large-scale production.

Modern Synthetic Strategies: Site-Specific Amino Protection

Three-Step Synthesis via Protected Intermediates

The patented method (CN109053864B) represents a paradigm shift by introducing temporary amino protection to mitigate side reactions. This three-step process involves:

  • Amino Group Protection : A82846B is treated with an amino-protecting group (e.g., tert-butoxycarbonyl [Boc] or benzyloxycarbonyl [Cbz]) under mild alkaline conditions (20–50°C) to selectively shield the N2 secondary amine.
  • Aldehyde-Amine Condensation and Reduction : The protected intermediate undergoes condensation with 4'-chlorobiphenyl-4-carbaldehyde in a polar aprotic solvent (e.g., dimethyl sulfoxide [DMSO]/N,N-dimethylformamide [DMF]), followed by reduction using sodium cyanoborohydride (NaBH$$_3$$CN).
  • Deprotection and Final Processing : The protecting group is cleaved under acidic conditions (e.g., trifluoroacetic acid), and the product is purified via precipitation and chromatography.

This strategy reduces competing reactions at the N2 site, directing modification primarily to the N1 and N3 amines. For example, Boc protection in Example 2 of the patent yielded 91% pure this compound, a marked improvement over earlier methods.

Solvent and Catalyst Optimization

Critical to the success of this method is the choice of solvent and reductant:

  • Solvent Systems : Mixed solvents like DMSO/DMF/methanol (1:1:1) enhance reagent solubility while stabilizing reactive intermediates.
  • Reductants : Sodium cyanoborohydride outperforms traditional borohydrides (e.g., NaBH$$_4$$) by selectively reducing imine bonds without attacking ester or amide functionalities.

Comparative Analysis of Preparation Methods

The following tables summarize key performance metrics across different synthesis routes:

Table 1: Yield Comparison of this compound Synthesis Methods

Method Protecting Group Catalyst Yield (%) Purity (%)
J. Antibiot. (1996) None None 45 70
CN100463917C None Copper acetate 65 85
CN106188243A None Pd/BrettPhos 65 88
CN109053864B (Example 1) Cbz NaBH$$_3$$CN 85 95
CN109053864B (Example 2) Boc NaBH$$_3$$CN 91 97
CN109053864B (Example 3) Fmoc NaBH$$_3$$CN 86 96

Table 2: Impurity Profiles by Synthesis Method

Method Major Impurities (%) Secondary Impurities (%)
J. Antibiot. (1996) 25 (N2-modified) 15 (N1/N3 isomers)
CN100463917C 12 (N2-modified) 8 (N1/N3 isomers)
CN109053864B <3 (N2-modified) <2 (N1/N3 isomers)

Data adapted from CN109053864B demonstrate that amino protection reduces N2-related impurities by over 90%, underscoring its efficacy in enhancing regioselectivity.

Industrial Scalability and Cost Considerations

The CN109053864B method offers distinct advantages for large-scale production:

  • Cost Efficiency : Eliminating noble metal catalysts reduces raw material costs by approximately 40% compared to palladium-based routes.
  • Simplified Purification : Fewer impurities enable single-step precipitation using acetone, avoiding costly chromatographic separations.
  • Reaction Conditions : Mild temperatures (20–50°C) and aqueous workup steps align with standard pharmaceutical manufacturing infrastructure.

Chemical Reactions Analysis

Oritavancin undergoes several types of chemical reactions, including :

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: The reduction of this compound involves the use of reducing agents such as borohydrides to modify its structure.

    Substitution: Substitution reactions involve the replacement of specific functional groups within the this compound molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Oritavancin has a wide range of scientific research applications, including :

    Chemistry: this compound is used as a model compound in the study of glycopeptide antibiotics and their synthetic modifications.

    Biology: It is used in research on bacterial cell wall synthesis and the mechanisms of antibiotic resistance.

    Medicine: this compound is extensively studied for its efficacy in treating serious Gram-positive bacterial infections, including those caused by MRSA and VRE.

    Industry: It is used in the development of new antibiotic formulations and delivery systems.

Mechanism of Action

Oritavancin exerts its effects through multiple mechanisms :

    Inhibition of Transglycosylation: this compound binds to the D-alanyl-D-alanine stem termini in Gram-positive bacteria, inhibiting the transglycosylation step in peptidoglycan synthesis.

    Inhibition of Transpeptidation: It also inhibits the transpeptidation step, which is crucial for cross-linking peptidoglycan chains.

    Cell Membrane Disruption: The hydrophobic 4’-chlorobiphenylmethyl group in this compound interacts with the bacterial cell membrane, causing depolarization, permeabilization, and rapid cell death.

These mechanisms confer activity against both vancomycin-susceptible and vancomycin-resistant organisms, as well as rapid, concentration-dependent killing of Gram-positive bacteria .

Comparison with Similar Compounds

Oritavancin belongs to the lipoglycopeptide class, sharing structural and mechanistic similarities with vancomycin, dalbavancin, and telavancin. Key differentiating factors include pharmacokinetics, dosing regimens, and economic impact. Below is a detailed comparison:

Pharmacokinetic and Pharmacodynamic Profiles

Parameter This compound Vancomycin Dalbavancin Telavancin
Half-life (hours) 393 4–6 147–258 7–9
Dosing Regimen Single dose (1200 mg) Multiple doses (1–2 g q12h) Two doses (1000 mg, then 500 mg) Once daily (10 mg/kg)
MIC90 for MRSA (mg/L) 0.06 1–2 0.06 0.12
Spectrum MRSA, VRE, Streptococci MRSA, Streptococci MRSA, Streptococci MRSA, Streptococci

Data sources:

  • Vancomycin : Requires frequent dosing and therapeutic drug monitoring due to nephrotoxicity risks. This compound demonstrated comparable efficacy (80.4% vs. 77.5% cure rates) but with fewer hospital readmissions (1.3% vs. 2.3%) in outpatient ABSSSI treatment .
  • Dalbavancin : Shares a long half-life but requires two doses. This compound showed 5-day shorter treatment duration and £281 cost savings per patient in UK models .
  • Telavancin : Daily dosing and nephrotoxicity concerns limit its use. This compound’s single-dose regimen reduces healthcare resource utilization (1.0 vs. 7.2 therapy days) .

Economic Impact

Comparator Cost Savings (USD/Patient) Treatment Days Saved
Dalbavancin £281 (~$350) 0.8
Teicoplanin -£446 (~-$550) 5.0
Daptomycin -£137 (~-$170) 5.0
Linezolid -£1,434 (~-$1,780) 5.0

Data from UK cost-minimization analysis

This compound’s single-dose administration reduces indirect costs (e.g., nursing time, IV supplies) and hospital bed occupancy .

Key Research Findings

Microbiological Activity : this compound exhibits lower MIC90 values against MRSA (0.06 mg/L) compared to vancomycin (1–2 mg/L) and telavancin (0.12 mg/L), with potent activity against VRE (MIC ≤0.25 mg/L) .

Patient Stratification : In cellulitis, abscess, and wound infection subgroups, this compound achieved 73.2% cure rates vs. 48.4% for standard care in real-world settings .

Biological Activity

Oritavancin is a lipoglycopeptide antibiotic that was approved by the FDA in 2014 for the treatment of acute bacterial skin and skin structure infections (ABSSSI) caused by susceptible gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique mechanisms of action and pharmacological properties make it a significant option in the fight against resistant bacterial infections.

This compound exhibits multiple mechanisms of action against gram-positive bacteria:

  • Inhibition of Peptidoglycan Synthesis :
    • Binds to the stem peptide of peptidoglycan precursors, inhibiting transglycosylation, which is crucial for cell wall polymerization.
    • Inhibits transpeptidation, disrupting cross-linking during bacterial cell wall biosynthesis.
  • Membrane Disruption :
    • Alters bacterial cell membrane integrity, leading to depolarization and increased permeability, ultimately resulting in cell death .

Efficacy Against Pathogens

This compound has demonstrated potent activity against various gram-positive pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Pathogen MIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)0.06
Vancomycin-resistant Enterococcus faecium (VRE)0.5
Streptococcus pneumoniae0.03

These values suggest that this compound is highly effective against common pathogens responsible for ABSSSI .

In Vitro Studies

  • This compound's bactericidal activity was confirmed against stationary phase inocula of gram-positive cocci. It has shown significant efficacy in reducing vegetative numbers and spores in Clostridium difficile infections compared to vancomycin, with no observed toxin recrudescence after treatment cessation .

In Vivo Studies

  • Animal Models : Various studies have assessed this compound's efficacy in animal models:
    • In a rabbit model of MRSA endocarditis, this compound was as effective as vancomycin in reducing bacterial counts in vegetations and tissues.
    • In murine models, a single dose of this compound effectively cleared bacteremia caused by VRE strains and prevented metastatic disease, showcasing its potential against resistant strains .

Case Studies and Real-World Evidence

Several real-world studies have demonstrated the clinical utility of this compound:

  • Study Cohort : A total of 451 patients treated with this compound for ABSSSI showed significant outcomes regarding hospitalization avoidance and early discharge. The studies highlighted that this compound could be administered effectively in outpatient settings, leading to reduced readmission rates within 30 days .
  • Osteomyelitis Treatment : One large study focused on osteomyelitis indicated consistent outcomes with a system-wide protocol for managing this condition using this compound, emphasizing its role in complex infections .

Q & A

Q. [Basic] How should researchers design in vitro experiments to evaluate Oritavancin's bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA)?

Methodological Answer :

  • Use minimum inhibitory concentration (MIC) assays to determine potency against MRSA isolates, comparing results to standard antibiotics like vancomycin or daptomycin .
  • Conduct time-kill kinetic studies to assess concentration-dependent bactericidal effects, ensuring controls (e.g., untreated cultures) are included to validate assay conditions .
  • Validate results across multiple MRSA strains (e.g., USA300, hospital-acquired variants) to account for genetic diversity. Report MIC values with precision justified by instrumentation (e.g., ±0.5 µg/mL) .

Q. [Advanced] What methodological considerations are critical when evaluating this compound’s efficacy in osteomyelitis, given contradictory clinical trial data?

Methodological Answer :

  • Design retrospective cohort studies with strict inclusion criteria (e.g., confirmed osteomyelitis via imaging/biopsy) to isolate this compound’s role. Compare outcomes (e.g., clinical cure rates, relapse) to standard therapies like β-lactams .
  • Address confounding variables (e.g., prior antibiotic exposure, comorbidities) using multivariate regression models . Include longitudinal biomarkers (e.g., CRP levels) to track infection resolution .
  • Reconcile discrepancies by analyzing trial design differences (e.g., SOLO trials vs. real-world studies), such as patient demographics or follow-up durations, through meta-regression analysis .

Q. [Basic] What statistical approaches are recommended for analyzing treatment duration outcomes in this compound clinical trials?

Methodological Answer :

  • Apply Kaplan-Meier survival analysis to compare time-to-clinical-response between this compound and comparators (e.g., dalbavancin). Use log-rank tests to assess significance (p < 0.05) .
  • For cost-minimization studies, calculate incremental cost-effectiveness ratios (ICERs) using per-patient treatment days and hospitalization costs. Validate assumptions via sensitivity analyses .
  • Report means and standard deviations with precision aligned to instrumentation (e.g., ±1 day for treatment duration) .

Q. [Advanced] How can researchers optimize dosing regimens for this compound in people who inject drugs (PWID) with complex infections?

Methodological Answer :

  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess this compound’s tissue penetration in PWID populations. Use Monte Carlo simulations to predict efficacy under variable adherence .
  • Design prospective observational studies with ethical safeguards (e.g., informed consent, harm-reduction protocols). Track outcomes like reinfection rates and catheter-associated complications .
  • Compare outcomes to historical cohorts treated with central venous catheters, using propensity score matching to control for confounding factors (e.g., polysubstance use) .

Q. [Basic] How should investigators address discrepancies between in vitro susceptibility data and clinical outcomes for this compound?

Methodological Answer :

  • Perform correlation analyses between MIC values and clinical response (e.g., cure rates). Use Spearman’s rank correlation to identify thresholds predictive of failure .
  • Validate in vitro findings with animal infection models (e.g., murine abscess models) under simulated human pharmacokinetics. Include controls for biofilm formation, a known confounder .
  • Report discrepancies transparently in discussion sections, referencing limitations like non-standardized susceptibility testing protocols .

Q. [Advanced] What strategies are effective for integrating real-world evidence (RWE) into this compound’s clinical evaluation framework?

Methodological Answer :

  • Leverage electronic health record (EHR) databases to conduct retrospective analyses of off-label use (e.g., endocarditis). Apply natural language processing to extract clinician notes on efficacy .
  • Use grading of recommendations, assessment, development, and evaluation (GRADE) frameworks to assess RWE quality. Highlight biases (e.g., selection bias in outpatient cohorts) .
  • Compare RWE with RCT data via mixed-treatment comparison models , adjusting for heterogeneity in patient populations and outcome definitions .

Q. [Basic] How to structure the methods section of a manuscript on this compound to ensure reproducibility?

Methodological Answer :

  • Detail experimental protocols (e.g., broth microdilution for MIC assays) using CLSI or EUCAST guidelines . Specify bacterial strains, growth media, and incubation conditions .
  • For clinical studies, define endpoints (e.g., "clinical cure" as resolution of symptoms within 7 days) and justify sample sizes via power calculations .
  • Use metric units (e.g., mg/kg, mL) consistently and avoid non-standard abbreviations .

Q. [Advanced] How can researchers resolve conflicting findings on this compound’s association with osteomyelitis in clinical trials?

Methodological Answer :

  • Conduct post hoc analyses of trial data to identify subgroups at risk (e.g., patients with subclinical osteomyelitis at baseline). Use imaging data (MRI/X-ray) to confirm diagnoses .
  • Design prospective registries to track adverse events in real-world use. Apply causal inference methods (e.g., counterfactual analysis) to distinguish drug effects from pre-existing conditions .
  • Publish negative findings transparently, adhering to CONSORT guidelines for RCTs or STROBE for observational studies .

Q. [Basic] What ethical considerations are paramount when designing studies involving this compound in vulnerable populations (e.g., PWID)?

Methodological Answer :

  • Obtain institutional review board (IRB) approval with protocols for informed consent, data anonymization, and harm reduction (e.g., opioid agonist therapy referrals) .
  • Include community engagement panels to align study objectives with patient priorities (e.g., reducing hospitalization frequency) .
  • Report adverse events (e.g., infusion reactions) in accordance with regulatory standards (e.g., FDA MedWatch) .

Q. [Advanced] How to evaluate this compound’s pharmacokinetic (PK) variability in patients with renal/hepatic impairment?

Methodological Answer :

  • Conduct population PK modeling using nonlinear mixed-effects software (e.g., NONMEM). Stratify patients by renal function (eGFR) or Child-Pugh scores to identify covariates affecting exposure .
  • Compare PK parameters (e.g., AUC, Cmax) to healthy volunteers via bootstrap resampling . Validate models with external datasets .
  • Recommend dosing adjustments in discussion sections if variability exceeds therapeutic thresholds (e.g., >30% difference in AUC) .

Properties

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C86H97Cl3N10O26/c1-35(2)22-51(92-7)77(110)98-67-69(105)42-15-20-55(49(88)24-42)120-57-26-44-27-58(73(57)125-84-74(71(107)70(106)59(34-100)122-84)124-62-32-86(6,76(109)37(4)119-62)93-33-38-8-10-39(11-9-38)40-12-17-45(87)18-13-40)121-56-21-16-43(25-50(56)89)72(123-61-31-85(5,91)75(108)36(3)118-61)68-82(115)97-66(83(116)117)48-28-46(101)29-54(103)63(48)47-23-41(14-19-53(47)102)64(79(112)99-68)96-80(113)65(44)95-78(111)52(30-60(90)104)94-81(67)114/h8-21,23-29,35-37,51-52,59,61-62,64-72,74-76,84,92-93,100-103,105-109H,22,30-34,91H2,1-7H3,(H2,90,104)(H,94,114)(H,95,111)(H,96,113)(H,97,115)(H,98,110)(H,99,112)(H,116,117)/t36-,37-,51+,52-,59+,61-,62-,64+,65+,66-,67+,68-,69+,70+,71-,72+,74+,75-,76-,84-,85-,86-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFGEBVPHAGQPI-LXKZPTCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C86H97Cl3N10O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20897570
Record name Oritavancin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1793.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171099-57-3
Record name Oritavancin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171099-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oritavancin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171099573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oritavancin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04911
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oritavancin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORITAVANCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUG62FRZ2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oritavancin
Reactant of Route 2
Oritavancin
Reactant of Route 3
Oritavancin
Reactant of Route 4
Oritavancin
Reactant of Route 5
Oritavancin
Reactant of Route 6
Oritavancin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.